L-Talitol

Overview

Description

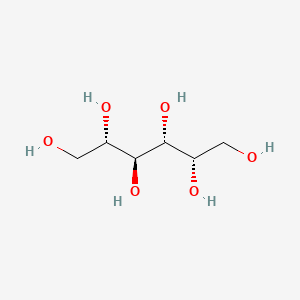

L-Talitol: is a rare sugar alcohol (polyol) derived from the reduction of the corresponding aldose, L-talose. It is a hexitol with the chemical formula C6H14O6 and a molecular weight of 182.17 g/mol . This compound is known for its sweet taste and is used as a low-calorie sweetener in various food products .

Mechanism of Action

Target of Action

L-Talitol is a rare sugar alcohol It’s known that sugar alcohols can interact with various enzymes and pathways in the body .

Mode of Action

Sugar alcohols like this compound are known to interact with enzymes and biochemical pathways in the body . For instance, they can be recognized by specific enzymes and incorporated into metabolic pathways .

Biochemical Pathways

This compound, like other sugar alcohols, can be involved in various metabolic pathways. It’s known that sugar alcohols are the reduced forms of monosaccharide aldoses . They can be absorbed slowly and incompletely in the human small intestine, providing fewer calories per gram than sugars . This can cause less variation in blood glucose levels than other carbohydrates .

Pharmacokinetics

It’s known that sugar alcohols like this compound are absorbed slowly and incompletely in the human small intestine . This slow absorption can influence the bioavailability of this compound.

Result of Action

For example, they can cause less variation in blood glucose levels than other carbohydrates .

Biochemical Analysis

Biochemical Properties

L-Talitol plays a significant role in biochemical reactions, particularly in the metabolism of rare sugars. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is involved in the catabolic pathway of D-altritol, where it is oxidized to D-tagatose by a dehydrogenase enzyme

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can act as an inhibitor of α-glucosidase, thereby decreasing blood glucose levels . This effect on glucose metabolism suggests that this compound may have potential therapeutic applications in managing diabetes and other metabolic disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For example, it binds to α-glucosidase, inhibiting its activity and leading to a reduction in glucose levels . Additionally, this compound’s interaction with dehydrogenase enzymes in the catabolic pathway of D-altritol further illustrates its role in metabolic processes . These interactions highlight the molecular mechanisms through which this compound influences biochemical reactions and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific storage conditions, such as room temperature in continental US

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as reducing blood glucose levels . At higher doses, it may cause toxic or adverse effects, which need to be carefully monitored in preclinical studies. Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the catabolism of rare sugars. It is converted to D-tagatose by a dehydrogenase enzyme in the D-altritol catabolic pathway . This conversion highlights the role of this compound in metabolic flux and its potential impact on metabolite levels. Additionally, this compound’s involvement in these pathways underscores its significance in biotechnological applications and metabolic engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Talitol can be synthesized through the reduction of L-talose using catalytic hydrogenation. The reaction typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions may vary, but a common setup includes a temperature range of 50-100°C and a hydrogen pressure of 1-5 atm .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous hydrogenation of L-talose in a reactor equipped with a metal catalyst. The reaction mixture is then purified through crystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: L-Talitol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to L-talonic acid using oxidizing agents such as nitric acid or potassium permanganate.

Reduction: Further reduction of this compound can lead to the formation of lower molecular weight polyols.

Common Reagents and Conditions:

Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Hydrogen gas with metal catalysts like palladium on carbon.

Substitution: Halogenating agents, alkylating agents, and appropriate solvents.

Major Products Formed:

Oxidation: L-talonic acid.

Reduction: Lower molecular weight polyols.

Substitution: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

L-Talitol has several scientific research applications, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on metabolic pathways and as a substrate for enzymatic reactions.

Medicine: Investigated for its potential use as a low-calorie sweetener in diabetic-friendly food products.

Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives

Comparison with Similar Compounds

- Xylitol

- Sorbitol

- Mannitol

- Erythritol

- Threitol

Biological Activity

L-Talitol, a sugar alcohol derived from L-psicose, has garnered attention for its potential biological activities and applications in various fields, including biochemistry and microbiology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound (CAS Number: 60660-58-4) is a six-carbon alditol with the molecular formula C6H14O6. It is structurally related to other alditols like mannitol and sorbitol. The compound is characterized by its sweet taste and low caloric content, making it a candidate for use as a sugar substitute in food products.

1. Metabolic Pathways

This compound is produced biologically through the reduction of L-psicose by specific yeast strains. For instance, Metschnikowia koreensis LA1, isolated from soy sauce mash, has been shown to convert L-psicose into this compound effectively . This bioconversion highlights the potential of using microbial fermentation processes for the production of sugar alcohols.

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study involving Klebsiella aerogenes demonstrated that this organism can synthesize 6-deoxy this compound under anaerobic conditions when supplied with substrates like L-fucose and glycerol . The metabolic pathways involved in this synthesis suggest that this compound may play a role in microbial interactions and could potentially be utilized as an antimicrobial agent.

3. Biochemical Assays

This compound serves as a biochemical reagent in various assays. It is used in life science research due to its ability to act as an organic compound that can influence metabolic reactions . Its role as a substrate or inhibitor in enzymatic reactions has been explored, indicating its versatility in biochemical applications.

Case Study 1: Production via Fermentation

A notable study focused on the fermentation process using Metschnikowia koreensis LA1 to produce this compound from L-psicose. The findings highlighted the efficiency of this yeast strain in converting sugars into alditols, which could have implications for industrial production methods .

Case Study 2: Antimicrobial Effects

Another investigation assessed the antimicrobial properties of this compound against various pathogens. Results showed that this compound inhibited the growth of certain bacteria, suggesting its potential use as a natural preservative in food products .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

| Parameter | Value |

|---|---|

| Molecular Formula | C6H14O6 |

| CAS Number | 60660-58-4 |

| Sweetness (relative to sucrose) | Approximately 60% |

| Microbial Strain | Substrate Used | Product | Yield (%) |

|---|---|---|---|

| Metschnikowia koreensis LA1 | L-psicose | This compound | High |

| Klebsiella aerogenes | L-fucose + Glycerol | 6-deoxy this compound | Moderate |

Properties

IUPAC Name |

(2S,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-OMMKOOBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364289 | |

| Record name | L-Talitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5552-13-6, 60660-58-4 | |

| Record name | Altritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5552-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Altritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060660584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Talitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ALTRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMN74NT75W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DL-ALTRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TD9L8S68N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.